molecular formula C18H19F4N3O B2430123 N-cyclopentyl-2-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034378-55-5

N-cyclopentyl-2-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No. B2430123
CAS RN: 2034378-55-5
M. Wt: 369.364
InChI Key: YMFBAFHXQPQSHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide, also known as CFTR modulator VX-809 or Lumacaftor, is a small molecule drug that has been developed to treat cystic fibrosis (CF), a genetic disorder that affects the respiratory and digestive systems. This drug is designed to correct the underlying defect in the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for the disease.

Scientific Research Applications

Antitumor Activity and HDAC Inhibition

One significant application of benzamide derivatives, related to the queried chemical structure, is their role in inhibiting histone deacetylase (HDA), which has been demonstrated to have marked antitumor activity against various human tumors. A study focused on the synthetic benzamide derivative MS-27-275, revealing its ability to inhibit human HDA partially, cause hyperacetylation of nuclear histones in tumor cell lines, and induce changes leading to antitumor effects through HDA inhibition. This suggests a potential novel chemotherapeutic strategy for cancers insensitive to traditional treatments (Saito et al., 1999).

Synthesis of Fluorinated Compounds

Research into the synthesis of trifluoromethyl-containing polysubstituted aromatic compounds, including benzamide derivatives, illustrates another application. The study details efficient and selective preparation methods for these compounds, highlighting the significant role of the trifluoromethyl group in determining regioselectivity of the initial cycloaddition (Kondratov et al., 2015).

Building Blocks in Medicinal Chemistry

Fluorinated pyrazoles, which can be related to the core structure of the queried compound, are considered valuable building blocks in medicinal chemistry due to their potential for further functionalization. A synthetic strategy for new 3-amino-4-fluoropyrazoles exemplifies this application, with these compounds serving as intermediates for the development of various pharmaceutical agents (Surmont et al., 2011).

Anti-Influenza Virus Activity

Another application involves the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, which have shown remarkable activity against the avian influenza virus. This study not only presents a new route to these compounds but also demonstrates their significant antiviral activities, offering a promising direction for developing new antiviral drugs (Hebishy et al., 2020).

Fluorine-18 Labeling for PET Imaging

Research into the development of fluorine-18-labeled compounds for positron emission tomography (PET) imaging also highlights the relevance of fluorinated benzamides. These studies focus on creating derivatives with specific biological properties, enhancing the potential of PET imaging in medical diagnostics (Lang et al., 1999).

properties

IUPAC Name

N-cyclopentyl-2-fluoro-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F4N3O/c19-15-8-4-3-7-14(15)17(26)25(13-5-1-2-6-13)12-11-24-10-9-16(23-24)18(20,21)22/h3-4,7-10,13H,1-2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFBAFHXQPQSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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